molecular formula C6H8N2O2S B15316085 Methyl 2-amino-2-(thiazol-4-yl)acetate

Methyl 2-amino-2-(thiazol-4-yl)acetate

Cat. No.: B15316085
M. Wt: 172.21 g/mol
InChI Key: IICCPGIJBMOLOJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(thiazol-4-yl)acetate (CAS: 66659-20-9) is a thiazole-containing organic compound with the molecular formula C₇H₉N₂O₂S and a molecular weight of 185.22 g/mol . Structurally, it features a thiazole ring substituted with an amino group at position 2 and a methyl ester group at the α-carbon of the acetamide moiety. This compound is a critical intermediate in synthesizing cephalosporin antibiotics, where its reactivity and stereochemical properties enable precise derivatization .

The synthesis typically involves alkolysis or esterification of precursor acids. For example, describes its preparation via refluxing 2-(2-aminothiazol-4-yl)acetic acid with methanol and thionyl chloride, yielding the methyl ester in 89.9% efficiency with confirmed purity via NMR spectroscopy (δ 3.66 ppm for CH₃, 6.71 ppm for aromatic H) . Crystallographic studies () reveal planar thiazole rings and intermolecular hydrogen bonding (N–H⋯N, N–H⋯O), which stabilize its crystal lattice and influence solubility .

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

methyl 2-amino-2-(1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C6H8N2O2S/c1-10-6(9)5(7)4-2-11-3-8-4/h2-3,5H,7H2,1H3

InChI Key

IICCPGIJBMOLOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CSC=N1)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

  • Ester Group Variation : Ethyl esters (e.g., CAS 53266-94-7) exhibit higher lipophilicity compared to methyl esters, enhancing their compatibility with hydrophobic drug delivery systems .
  • Substituent Effects: The (Z)-methoxyimino derivative (CAS 74440-02-1) shows increased stability against enzymatic degradation due to steric hindrance, making it valuable in β-lactam antibiotics . In contrast, hydroxymethyl-substituted analogs (CAS 94644-35-6) improve aqueous solubility, beneficial for intravenous formulations .

Pharmacological and Industrial Relevance

  • Antibiotic Synthesis: this compound is pivotal in cephalosporin production, with its amino-thiazole moiety enabling nucleophilic attacks on β-lactam cores .
  • Derivative-Specific Applications: Ethyl esters are preferred in prodrug designs for sustained release, while methoxyimino derivatives are used in third-generation cephalosporins like ceftazidime .

Research Findings and Implications

  • Crystallography : highlights the planar geometry of the thiazole ring and hydrogen-bonded networks, which influence the compound’s melting point (139–140°C) and stability .
  • Biological Activity: Derivatives like (Z)-ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (CAS 74440-02-1) demonstrate enhanced antimicrobial efficacy compared to non-imino analogs, attributed to improved target binding .
  • Thermodynamic Stability : Methyl esters generally exhibit lower thermal degradation thresholds (~150°C) compared to ethyl analogs (~170°C), impacting storage and processing conditions .

Q & A

Advanced Research Question

  • X-ray Crystallography : Resolves 3D conformation, hydrogen-bonding networks (e.g., N-H⋯N and C-H⋯O interactions stabilizing crystal packing), and π-π stacking distances (~3.5 Å between thiazole rings) .
  • Computational Modeling (DFT) : Predicts electronic properties (e.g., frontier molecular orbitals) and interaction potentials with biological targets, such as enzyme active sites .
    Case Study : Structural deviations in analogs (e.g., substituent positioning on phenyl rings) can alter biological activity, necessitating hybrid experimental-computational validation .

How do varying reaction conditions influence the formation of byproducts in multi-step syntheses involving this compound?

Advanced Research Question

  • Temperature and pH : Elevated temperatures (>80°C) or acidic/basic conditions may hydrolyze the ester group or deaminate the thiazole ring .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while ethanol/water mixtures may induce side reactions like thiazole ring oxidation .
    Byproduct Analysis :
  • LC-MS and TLC can detect impurities (e.g., dimerization products or hydrolyzed acids).
  • Example: In triazinan derivative syntheses, alkylamine and formaldehyde concentrations must be tightly controlled to avoid cross-linked byproducts .

What strategies are employed to analyze data contradictions when biological activity varies between similar derivatives?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., bromine vs. chlorine at position 3 of phenyl rings) on enzyme inhibition .
  • Mechanistic Profiling : Use kinetic assays (e.g., IC₅₀ determination) and molecular docking to identify binding affinity differences due to steric/electronic factors .
    Case Study : Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate shows enhanced antibacterial activity over non-halogenated analogs, attributed to halogen bonding with target proteins .

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